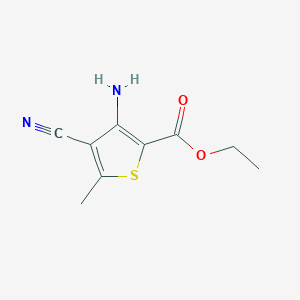![molecular formula C18H25F3N2 B5800817 1-cycloheptyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5800817.png)
1-cycloheptyl-4-[3-(trifluoromethyl)phenyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cycloheptyl-4-[3-(trifluoromethyl)phenyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been widely used in scientific research due to its unique properties and potential applications. In
Mécanisme D'action
The exact mechanism of action of 1-cycloheptyl-4-[3-(trifluoromethyl)phenyl]piperazine is not fully understood. However, it is believed to act as a partial agonist or antagonist at various receptors in the brain. It has been found to modulate the release of various neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, emotion, and cognition.
Biochemical and Physiological Effects
1-cycloheptyl-4-[3-(trifluoromethyl)phenyl]piperazine has been found to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which can have positive effects on mood, emotion, and cognition. It has also been found to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-cycloheptyl-4-[3-(trifluoromethyl)phenyl]piperazine in lab experiments is its high affinity for various receptors in the brain. This makes it a potential candidate for the development of drugs for various neurological and psychiatric disorders. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in preclinical and clinical studies.
Orientations Futures
There are various future directions for the research and development of 1-cycloheptyl-4-[3-(trifluoromethyl)phenyl]piperazine. One of the potential directions is the development of drugs for the treatment of depression, anxiety, and schizophrenia. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. Furthermore, the development of novel synthetic routes and purification techniques can also improve the yield and purity of this compound.
Méthodes De Synthèse
The synthesis of 1-cycloheptyl-4-[3-(trifluoromethyl)phenyl]piperazine is a multistep process that involves the reaction of cycloheptylamine with 3-(trifluoromethyl)benzyl chloride in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with piperazine in the presence of a catalyst such as palladium on carbon to yield the final product. The purity and yield of the final product can be improved by using different purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
1-cycloheptyl-4-[3-(trifluoromethyl)phenyl]piperazine has been used in various scientific research studies due to its potential applications in the field of medicinal chemistry. It has been found to have affinity for various receptors such as serotonin receptors, dopamine receptors, and adrenergic receptors. This makes it a potential candidate for the development of drugs for various neurological and psychiatric disorders such as depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
1-cycloheptyl-4-[3-(trifluoromethyl)phenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N2/c19-18(20,21)15-6-5-9-17(14-15)23-12-10-22(11-13-23)16-7-3-1-2-4-8-16/h5-6,9,14,16H,1-4,7-8,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBBHDBPAVYWLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cycloheptyl-4-[3-(trifluoromethyl)phenyl]piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B5800744.png)
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B5800754.png)
![ethyl 3-[5-(3-bromophenyl)-2-furyl]-2-cyanoacrylate](/img/structure/B5800761.png)






![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide](/img/structure/B5800818.png)


![4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide](/img/structure/B5800830.png)